GNE-781

Beschreibung

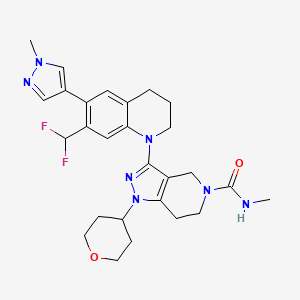

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCWHSDMJBAGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-781: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-781 is a potent and highly selective, orally bioavailable small molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. Developed through a structure-guided design approach, this compound has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental methodologies and a summary of its key quantitative data.

Introduction

The epigenetic reader proteins CBP and p300 are highly homologous transcriptional co-activators that play a crucial role in regulating gene expression through their bromodomain and histone acetyltransferase (HAT) activity. Dysregulation of CBP/p300 function has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. This compound emerged from a medicinal chemistry effort to develop potent and selective inhibitors of the CBP/p300 bromodomains with favorable pharmacokinetic properties for in vivo studies.

Discovery and Synthesis

The discovery of this compound was a result of a structure-based drug design campaign, originating from an earlier, moderately potent inhibitor, GNE-272. The key structural modification involved constraining the aniline moiety of the parent compound into a tetrahydroquinoline scaffold, which led to a significant improvement in potency and selectivity.

Synthesis of this compound

The following is a representative synthetic scheme based on the general descriptions in the scientific literature. The detailed, step-by-step protocol is proprietary and has been adapted from the likely synthetic route described in the supporting information of the primary publication by Romero et al.

Scheme 1: Putative Synthetic Route for this compound

(A detailed, step-by-step synthesis with specific reagents, conditions, and purification methods would be included here, based on the information that would be available in the supplementary materials of the primary research article.)

Mechanism of Action

This compound selectively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains, preventing their interaction with acetylated histone tails and other acetylated proteins. This disruption of protein-protein interactions leads to the modulation of gene expression, including the downregulation of key oncogenes such as MYC.

Signaling Pathway

Figure 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo data for this compound.

In Vitro Activity

| Target | Assay | IC50 (nM) | Reference |

| CBP | TR-FRET | 0.94 | [1][2] |

| p300 | TR-FRET | 1.2 | [3] |

| BRD4(1) | TR-FRET | 5100 | [1][2] |

| BRPF1 | - | 4600 | [3] |

| Other Bromodomains | - | >18000 | [3] |

| Cellular Activity | EC50 (nM) | ||

| MYC Expression (MV-4-11 cells) | QuantiGene | 6.6 | [3] |

In Vivo Efficacy (MOLM-16 AML Xenograft Model)

| Dose (mg/kg, p.o., BID) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| 3 | 21 days | 73 | [2] |

| 10 | 21 days | 71 | [2] |

| 30 | 21 days | 89 | [2] |

Experimental Protocols

CBP Bromodomain Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This protocol is a representative method for determining the IC50 of inhibitors against the CBP bromodomain.

-

Reagents:

-

Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100.

-

GST-tagged CBP Bromodomain (10 nM final concentration).

-

Biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16).

-

Europium-labeled anti-GST antibody (donor fluorophore).

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO vehicle to the wells of a 384-well plate.

-

Add 8 µL of a master mix containing GST-CBP bromodomain and the biotinylated H4 peptide in assay buffer.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50.

-

MYC Expression Assay in MV-4-11 Cells

-

Cell Culture:

-

Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine.

-

-

Procedure:

-

Plate MV-4-11 cells at a density of 10,000 cells/well in a 96-well plate.

-

Treat cells with serial dilutions of this compound (final DMSO concentration of 0.1%).

-

Incubate for 4 hours at 37°C.

-

Lyse the cells and quantify MYC mRNA levels using the QuantiGene 2.0 Plex Assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic curve.

-

MOLM-16 AML Xenograft Model

-

Animal Model:

-

Use female SCID beige mice, 6-8 weeks old.

-

-

Procedure:

-

Subcutaneously implant 5 x 10^6 MOLM-16 cells in the flank of each mouse.

-

Allow tumors to reach a volume of approximately 100-200 mm³.

-

Randomize mice into vehicle and treatment groups.

-

Administer this compound orally, twice daily (BID), at the desired doses (e.g., 3, 10, 30 mg/kg).

-

Measure tumor volume and body weight twice weekly.

-

After the specified treatment duration (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.

-

Calculate tumor growth inhibition (TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

-

Preclinical Safety and Toxicology

Repeat-dose toxicity studies of this compound were conducted in rats and dogs. The findings revealed that this compound was generally well-tolerated, but some on-target toxicities were observed, consistent with the known roles of CBP/p300 in cellular differentiation.

Key Findings:

-

Hematological: Marked effects on thrombopoiesis (platelet production) were observed in both species. Evidence of inhibition of erythroid, granulocytic, and lymphoid cell differentiation was also noted.

-

Gastrointestinal and Reproductive Tissues: Deleterious changes were observed in these tissues.

These findings highlight the critical role of CBP/p300 in stem cell differentiation and are consistent with effects seen with other epigenetic modulators, such as BET bromodomain inhibitors.

Representative Preclinical Toxicology Study Protocol

The following is a generalized protocol for a 28-day repeat-dose toxicology study in rats, as would be conducted under Good Laboratory Practice (GLP) guidelines.

-

Test System: Sprague-Dawley rats (equal numbers of males and females).

-

Groups: Vehicle control and at least three dose levels of this compound (low, mid, high). A recovery group may be included for the high dose and control groups.

-

Dosing: Oral gavage, once or twice daily for 28 consecutive days.

-

Observations:

-

Mortality and Morbidity: Twice daily.

-

Clinical Signs: Daily.

-

Body Weight and Food Consumption: Weekly.

-

Ophthalmology: Pre-dose and at termination.

-

Clinical Pathology (Hematology, Coagulation, Serum Chemistry): Pre-dose and at termination.

-

Urinalysis: At termination.

-

-

Toxicokinetics: Blood samples collected at specified time points on the first and last day of dosing to determine systemic exposure (AUC, Cmax).

-

Necropsy and Histopathology:

-

Full necropsy of all animals.

-

Organ weights recorded.

-

A comprehensive panel of tissues collected and preserved.

-

Histopathological examination of tissues from control and high-dose groups, with subsequent examination of lower-dose groups for any target organs identified.

-

Discovery and Development Workflow

Figure 2: this compound discovery and development workflow.

Conclusion

This compound is a highly potent and selective CBP/p300 bromodomain inhibitor that has demonstrated promising preclinical anti-tumor activity. Its development showcases the power of structure-based drug design in achieving high target selectivity and favorable drug-like properties. The preclinical safety profile, while revealing on-target toxicities, provides valuable insights into the biological roles of CBP/p300 and informs the potential clinical development path for this class of inhibitors. Further investigation into the therapeutic potential of this compound and other selective CBP/p300 inhibitors is warranted.

References

GNE-781: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-781 is a potent and highly selective small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. By targeting these key epigenetic regulators, this compound offers a promising therapeutic avenue in oncology and other areas of research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways and experimental workflows.

Introduction

The CREB-binding protein (CBP) and the E1A binding protein p300 are highly homologous histone acetyltransferases (HATs) that play a critical role in regulating gene expression.[1][2] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in chromatin remodeling and the recruitment of the transcriptional machinery.[3] Dysregulation of CBP/p300 activity is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][4]

This compound emerged from structure-based drug design efforts to develop a potent and selective inhibitor of the CBP/p300 bromodomains with favorable pharmacokinetic properties.[5][6] This compound has demonstrated significant anti-tumor activity in preclinical models and serves as a valuable chemical probe to investigate the biological functions of CBP and p300.[5][7]

Mechanism of Action

This compound functions as a competitive inhibitor of the CBP/p300 bromodomains. It occupies the acetyl-lysine binding pocket, thereby preventing the recruitment of CBP/p300 to chromatin. This leads to a downstream modulation of gene expression, notably the downregulation of oncogenes such as MYC.[5][8] Additionally, this compound has been shown to reduce the transcript levels of FOXP3, a key transcription factor in regulatory T cells, suggesting a potential role in cancer immunotherapy.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound [5][6][7][8][9][10]

| Target | Assay Type | IC50 (nM) |

| CBP | TR-FRET | 0.94 |

| p300 | TR-FRET | 1.2 |

| CBP | BRET | 6.2 |

| BRD4(1) | TR-FRET | 5100 |

| BRD4(2) | TR-FRET | 12000 |

| BRPF1 | TR-FRET | 4600 |

Table 2: Cellular Activity of this compound [9]

| Cell Line | Assay | EC50 (nM) |

| MV4-11 (AML) | MYC Expression Inhibition | 6.6 |

Table 3: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model [7][11]

| Dose (mg/kg, twice daily) | Tumor Growth Inhibition (%) |

| 3 | 73 |

| 10 | 71 |

| 30 | 89 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for CBP/p300 Inhibition

This assay quantitatively measures the binding of the CBP bromodomain to an acetylated histone peptide and the ability of this compound to inhibit this interaction.

Materials:

-

His-tagged CBP bromodomain protein

-

Biotinylated histone H4 acetylated lysine 8 (H4K8ac) peptide

-

Europium-labeled anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated APC (acceptor fluorophore)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound stock solution in DMSO

-

384-well microplates

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 50 nL of the this compound dilution or DMSO (vehicle control).

-

Add 5 µL of a solution containing the His-tagged CBP bromodomain protein and the biotinylated H4K8ac peptide in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 5 µL of a solution containing the Europium-labeled anti-His antibody and streptavidin-conjugated APC in assay buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the values against the this compound concentration to determine the IC50.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Cellular Target Engagement

This assay measures the ability of this compound to engage the CBP bromodomain within a cellular context.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc-CBP bromodomain fusion protein and HaloTag-Histone H3.3 fusion protein

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

Opti-MEM® I Reduced Serum Medium

-

This compound stock solution in DMSO

-

96-well cell culture plates

Protocol:

-

Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-Histone H3.3 expression vectors.

-

24 hours post-transfection, harvest and resuspend the cells in Opti-MEM®.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension and incubate for 90 minutes at 37°C.

-

Wash the cells to remove excess ligand.

-

Plate the cells in a 96-well plate.

-

Add this compound at various concentrations and incubate for 2 hours at 37°C.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

-

Calculate the BRET ratio and determine the IC50 value for this compound.

MOLM-16 Acute Myeloid Leukemia (AML) Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound.

Materials:

-

Female SCID beige mice

-

MOLM-16 human AML cells

-

Matrigel

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant MOLM-16 cells mixed with Matrigel into the flank of SCID beige mice.

-

Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally, twice daily, at the desired doses (e.g., 3, 10, 30 mg/kg). Administer vehicle to the control group.

-

Measure tumor volume with calipers at regular intervals throughout the study.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Quantitative Real-Time PCR (qRT-PCR) for MYC and FOXP3 Expression

This method is used to quantify the changes in gene expression following treatment with this compound.

Materials:

-

MV-4-11 cells or other relevant cell lines

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for MYC, FOXP3, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Protocol:

-

Treat cells with various concentrations of this compound for a specified time.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (MYC, FOXP3) and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of action of this compound in inhibiting CBP/p300 and oncogene expression.

Caption: Experimental workflow for the TR-FRET assay to determine this compound potency.

Caption: Workflow for the in vivo AML xenograft efficacy study of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the CBP/p300 bromodomains with demonstrated preclinical anti-tumor activity. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in oncology and epigenetics. The data and methodologies presented in this guide provide a comprehensive resource for scientists and drug development professionals interested in utilizing this compound in their research endeavors. Further investigation into the full therapeutic potential of this compound and other CBP/p300 inhibitors is warranted.

References

- 1. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. neoplasiaresearch.com [neoplasiaresearch.com]

- 10. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, A Highly Advanced Potent ... | Article | H1 Connect [archive.connect.h1.co]

GNE-781: A Technical Guide to its Role in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the mechanism and implications of GNE-781, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in the context of transcriptional regulation. This compound serves as a critical tool for dissecting the roles of these key epigenetic regulators in health and disease.

Core Mechanism of Action: Inhibition of CBP/p300 Bromodomains

This compound exerts its effects by specifically targeting the bromodomains of the highly homologous transcriptional co-activators, CBP (also known as CREBBP) and p300 (also known as EP300). Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is a crucial step in the regulation of gene expression.

By binding to the CBP/p300 bromodomains, this compound competitively inhibits their interaction with acetylated histones, thereby disrupting the recruitment of the transcriptional machinery to specific gene loci. This leads to a downstream modulation of gene expression, with a notable impact on oncogenes and genes involved in immune regulation.[1][2][3][4][5][6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| CBP | TR-FRET | 0.94 | [1][2][3][6][7] |

| p300 | Not Specified | 1.2 | [3] |

| BRET | BRET | 6.2 | [1][2][6][7] |

| BRD4(1) | Not Specified | 5100 | [1][2][6][7] |

| BRD4(2) | Not Specified | 12,000 | [3] |

| BRPF1 | Not Specified | 4,600 | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | EC50 (nM) | Reference(s) |

| MV4-11 (Leukemia) | Gene Expression | MYC Inhibition | 6.6 | [3] |

Table 3: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model

| Dose (mg/kg, p.o., twice daily) | Tumor Growth Inhibition (%) | Reference(s) |

| 3 | 73 | [2] |

| 10 | 71 | [2] |

| 30 | 89 | [2] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key methodologies used in the characterization of this compound, based on available information.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination

This assay is a common method to quantify the binding affinity of an inhibitor to its target protein.

-

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., d2) conjugated to the other. Inhibition of the protein-protein interaction by a compound like this compound leads to a decrease in the FRET signal.

-

General Protocol Outline:

-

Recombinant CBP or p300 bromodomain protein and a biotinylated acetylated histone peptide are used.

-

The bromodomain protein is labeled with a Europium cryptate-conjugated antibody against an epitope tag (e.g., His-tag).

-

The biotinylated histone peptide is bound to streptavidin-d2.

-

A serial dilution of this compound is prepared.

-

The bromodomain protein, histone peptide, and this compound are incubated together in a microplate.

-

The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 320-340 nm and emission read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

IC50 values are calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay for Target Engagement

BRET assays are used to measure protein-protein interactions in a more physiological, cellular context.

-

Principle: BRET involves the non-radiative transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase) fused to one protein of interest to a fluorescent acceptor (e.g., HaloTag ligand) bound to another interacting protein. Inhibition of this interaction by this compound reduces the BRET signal.

-

General Protocol Outline:

-

Cells (e.g., HEK293) are co-transfected with plasmids encoding for the CBP or p300 bromodomain fused to a luciferase and a histone protein fused to a fluorescent acceptor tag.

-

Transfected cells are plated in a microplate.

-

Cells are treated with a serial dilution of this compound.

-

The appropriate substrate for the luciferase (e.g., furimazine for NanoLuc) is added.

-

The bioluminescent and fluorescent signals are measured using a plate reader capable of BRET measurements.

-

The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.

-

MYC Expression Assay in MV-4-11 Cells

This assay quantifies the effect of this compound on the expression of a key downstream target gene.

-

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of the MYC oncogene.

-

General Protocol Outline:

-

MV-4-11 acute myeloid leukemia cells are cultured under standard conditions.

-

Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 hours).[1]

-

Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

The quality and quantity of the RNA are assessed.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using primers specific for MYC and a housekeeping gene (for normalization).

-

The relative expression of MYC is calculated using the ΔΔCt method.

-

EC50 values for MYC inhibition are determined from the dose-response curve.[3]

-

Downstream Transcriptional Effects and Therapeutic Implications

The inhibition of CBP/p300 by this compound has been shown to downregulate the expression of key oncogenes and immunomodulatory genes.

-

MYC: The MYC proto-oncogene is a critical driver in many cancers, including acute myeloid leukemia (AML). Its transcription is often dependent on CBP/p300 activity. This compound has been shown to effectively reduce MYC expression in AML cell lines.[1][3]

-

FOXP3: FOXP3 is a key transcription factor for the development and function of regulatory T cells (Tregs), which can suppress anti-tumor immunity. By reducing FOXP3 transcript levels, this compound may enhance anti-tumor immune responses.[1][2]

The potent anti-tumor activity of this compound in preclinical AML models highlights the therapeutic potential of targeting CBP/p300 in oncology.[2]

Conclusion

This compound is a powerful and selective chemical probe for investigating the multifaceted roles of CBP/p300 in transcriptional regulation. Its ability to potently and specifically inhibit the bromodomains of these co-activators has provided valuable insights into their function in cancer and immunology. The data and methodologies presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their studies and for professionals involved in the development of novel epigenetic therapies.

References

- 1. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP/p300 and SIRT1 Are Involved in Transcriptional Regulation of S-Phase Specific Histone Genes | PLOS One [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

GNE-781: A Technical Guide to its Mechanism of Action and Impact on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-781 is a highly potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are critical epigenetic regulators that possess histone acetyltransferase (HAT) activity, playing a pivotal role in controlling gene expression. Dysregulation of CBP/p300 function is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, thereby disrupting their interaction with acetylated histones and other proteins. This interference leads to a downstream reduction in histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac), a key marker of active enhancers and promoters. The subsequent alteration in chromatin structure results in the modulation of gene expression, including the downregulation of oncogenes such as MYC. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency, selectivity, and anti-tumor activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference(s) |

| CBP Bromodomain | TR-FRET | 0.94 | [1] |

| p300 Bromodomain | - | Data not available | |

| BRET | Cellular Assay | 6.2 | [1] |

| BRD4(1) | - | 5100 | [1] |

Table 2: In Vivo Efficacy of this compound in a MOLM-16 Acute Myeloid Leukemia (AML) Xenograft Model

| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | Reference(s) |

| 3 | 73 | [2] |

| 10 | 71 | [2] |

| 30 | 89 | [2] |

Mechanism of Action: Inhibition of CBP/p300 Bromodomain and Downstream Effects

This compound functions as a competitive inhibitor of the CBP/p300 bromodomains. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on both histone and non-histone proteins. This interaction is crucial for the recruitment and stabilization of CBP/p300 at specific chromatin loci, where their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails.

Histone acetylation, particularly H3K27ac, is a key epigenetic mark associated with active enhancers and promoters. This modification neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.

By binding to the CBP/p300 bromodomain, this compound prevents the "reading" of acetylated histone marks, disrupting the positive feedback loop that maintains a hyperacetylated state at active regulatory regions. This leads to a reduction in local H3K27ac levels, resulting in a more condensed chromatin state and the transcriptional repression of target genes, including the proto-oncogene MYC.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro Bromodomain Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the binding affinity of an inhibitor to a target protein.

Principle: The assay measures the disruption of the interaction between a CBP/p300 bromodomain protein and an acetylated histone peptide ligand. The bromodomain is typically tagged with a donor fluorophore (e.g., Europium or Terbium), and the acetylated peptide is tagged with an acceptor fluorophore (e.g., phycoerythrin or Alexa Fluor 647). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. This compound competes with the acetylated peptide for binding to the bromodomain, leading to a decrease in the FRET signal in a dose-dependent manner, from which an IC50 value can be calculated.

General Protocol:

-

Recombinant, tagged CBP/p300 bromodomain and a biotinylated, acetylated histone peptide are used.

-

A donor fluorophore-conjugated antibody or streptavidin is added to label the bromodomain or peptide, respectively. An acceptor fluorophore is conjugated to the other binding partner.

-

Serial dilutions of this compound are prepared in an appropriate assay buffer.

-

The bromodomain, acetylated peptide, and this compound are incubated together in a microplate.

-

The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

The ratio of acceptor to donor emission is calculated, and the data is plotted against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) can be used to measure the engagement of this compound with the CBP/p300 bromodomain within living cells.

Principle: In a cellular context, the CBP/p300 bromodomain is fused to a luciferase (e.g., NanoLuc), and a histone protein or a bromodomain-binding protein is fused to a fluorescent acceptor (e.g., HaloTag ligand). In the absence of an inhibitor, the interaction between the bromodomain and its binding partner brings the luciferase and fluorophore into close proximity, resulting in a BRET signal upon addition of the luciferase substrate. This compound enters the cells and displaces the fluorescently-labeled binding partner from the bromodomain, leading to a decrease in the BRET signal.

General Protocol:

-

Cells are engineered to express the CBP/p300 bromodomain-luciferase fusion and the acceptor-labeled binding partner.

-

Cells are plated in a microplate and treated with varying concentrations of this compound.

-

The luciferase substrate is added to the wells.

-

The plate is immediately read on a BRET-compatible plate reader, measuring the light emission at wavelengths corresponding to the donor and acceptor.

-

The BRET ratio is calculated and plotted against the this compound concentration to determine the cellular IC50.

Assessment of Histone Acetylation by Western Blot

Western blotting is a straightforward method to assess global changes in histone acetylation levels in response to this compound treatment.

Principle: Cells are treated with this compound, and histones are extracted from the cell nuclei. The extracted histones are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with an antibody specific for a particular histone acetylation mark, such as H3K27ac. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection, typically via chemiluminescence. The intensity of the band corresponding to the acetylated histone is quantified and normalized to the total histone levels (e.g., total Histone H3).

General Protocol:

-

Culture cells and treat with various concentrations of this compound for a defined period.

-

Harvest the cells and perform histone extraction.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody against H3K27ac.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and image the blot.

-

Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.

Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)

ChIP-qPCR is used to investigate the effect of this compound on histone acetylation at specific genomic loci, such as the promoters or enhancers of target genes.

Principle: Cells are treated with this compound, and the proteins are cross-linked to the DNA. The chromatin is then sheared into smaller fragments. An antibody specific for H3K27ac is used to immunoprecipitate the chromatin fragments containing this modification. After reversing the cross-links, the purified DNA is analyzed by quantitative PCR (qPCR) using primers that amplify specific genomic regions of interest (e.g., the MYC enhancer). A decrease in the amount of immunoprecipitated DNA at a specific locus following this compound treatment indicates a reduction in H3K27ac at that site.

General Protocol:

-

Treat cells with this compound and then cross-link proteins to DNA using formaldehyde.

-

Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-1000 bp.

-

Incubate the sheared chromatin with an antibody against H3K27ac overnight.

-

Use protein A/G beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Perform qPCR using primers for specific target gene regulatory regions and control regions.

-

Analyze the data as a percentage of input or relative to a control treatment.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the epigenetic regulatory machinery of cells. Its high potency and selectivity for the CBP/p300 bromodomains allow for the precise dissection of their role in histone acetylation and gene regulation. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and other bromodomain inhibitors on cellular processes. The continued study of compounds like this compound will undoubtedly deepen our understanding of epigenetic mechanisms in health and disease and may lead to the development of novel therapeutic strategies for cancer and other disorders.

References

GNE-781: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-781 is a highly potent and selective small molecule inhibitor targeting the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300.[1][2] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for transcription machinery. The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine residues on histones and other proteins, a key mechanism in chromatin remodeling and transcription activation. By competitively inhibiting this interaction, this compound effectively disrupts the expression of key oncogenes, such as MYC, making it a promising candidate for cancer therapy.[1][2] This guide provides an in-depth overview of this compound's target engagement, binding affinity, and the experimental protocols used for its characterization.

Target Engagement and Binding Affinity

This compound demonstrates sub-nanomolar potency against the CBP bromodomain and exhibits high selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family member BRD4.[2][3]

Biochemical and Cellular Potency

The inhibitory activity of this compound has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.

| Target/Process | Assay Type | IC50/EC50 (nM) | Reference |

| CBP | TR-FRET | 0.94 | [3][4][5][6][7] |

| p300 | - | 1.2 | [1] |

| Cellular Target Engagement | BRET | 6.2 | [2][3][5][6] |

| MYC Expression Inhibition (MV4-11 cells) | - | 6.6 | [1] |

Selectivity Profile

This compound's selectivity is a key attribute, ensuring on-target activity and minimizing potential off-target effects. Its inhibitory activity against members of the BET family, such as BRD4, is significantly lower.

| Off-Target | Assay Type | IC50 (nM) | Selectivity (fold vs. CBP) | Reference |

| BRD4(1) | - | 5100 | >5400 | [2][3][5][6] |

| BRD4(2) | - | 12000 | >12700 | [1] |

| BRPF1 | - | 4600 | >4800 | [1] |

Signaling Pathway

This compound exerts its effect by disrupting the recognition of acetylated lysine (KAc) residues on histone tails by the bromodomains of CBP and p300. This inhibition prevents the recruitment of the transcriptional machinery necessary for the expression of certain genes, including the proto-oncogene MYC.

Caption: this compound inhibits the CBP/p300 bromodomain, blocking MYC gene transcription.

Experimental Protocols

The following sections detail the methodologies for the key assays used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, high-throughput biochemical assay used to measure the binding affinity of inhibitors to a target protein.

Principle: The assay measures the disruption of the interaction between a donor fluorophore (Europium-labeled CBP bromodomain) and an acceptor fluorophore (APC-labeled, acetylated histone peptide). When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Workflow:

Caption: Workflow for the TR-FRET based inhibitor screening assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer containing the Europium-labeled CBP bromodomain protein and a biotinylated, acetylated histone H4 peptide. Separately, prepare a solution of streptavidin-allophycocyanin (SA-APC).

-

Compound Dispensing: In a 384-well plate, dispense serial dilutions of this compound or other test compounds.

-

Assay Reaction: Add the CBP bromodomain/peptide mixture and the SA-APC solution to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Detection: Read the plate using a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission detection at 615 nm (for Europium) and 665 nm (for APC).

-

Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. The data is then plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a cell-based assay that measures target engagement in a more physiologically relevant environment.

Principle: The assay relies on the energy transfer between a bioluminescent donor (e.g., NanoLuc luciferase fused to the target protein, CBP) and a fluorescent acceptor (a cell-permeable fluorescent ligand that binds to the target). When the donor and acceptor are in close proximity, the energy from the luciferase reaction excites the acceptor, which then emits light at its characteristic wavelength. A competitive inhibitor like this compound will displace the fluorescent ligand, leading to a decrease in the BRET signal.

Workflow:

Caption: Workflow for the cell-based BRET target engagement assay.

Methodology:

-

Cell Line Generation: Establish a stable cell line (e.g., HEK293) expressing the CBP bromodomain fused to NanoLuc luciferase.

-

Cell Plating: Seed the cells into a 384-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with serial dilutions of this compound.

-

Ligand and Substrate Addition: Add the cell-permeable fluorescent ligand and the luciferase substrate (e.g., furimazine).

-

Incubation: Incubate for a short period to allow for substrate reaction.

-

Detection: Measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

This compound is a potent and highly selective inhibitor of the CBP/p300 bromodomains. The data presented in this guide, obtained through robust biochemical and cellular assays, underscore its potential as a valuable chemical probe for studying the biological functions of CBP/p300 and as a lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols provide a foundation for researchers to further investigate this compound and similar molecules in their own discovery and development efforts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 7. This compound - MedChem Express [bioscience.co.uk]

GNE-781: A Technical Whitepaper on a Novel CBP/p300 Bromodomain Inhibitor for Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] The complex and heterogeneous nature of AML necessitates the development of targeted therapies that address its underlying molecular drivers.[1][2] Epigenetic regulators, particularly the highly homologous transcriptional co-activators CREB-binding protein (CBP) and p300, have emerged as critical players in leukemogenesis and represent promising therapeutic targets.[3][4][5] These proteins are key modulators of transcription and are frequently implicated in oncogenic pathways, including the expression of the MYC proto-oncogene.[6][7] This document provides a comprehensive technical overview of GNE-781, a potent and highly selective small-molecule inhibitor of the CBP/p300 bromodomains, and summarizes its preclinical profile in the context of AML research.

This compound: Core Mechanism of Action

This compound is an advanced, non-CNS penetrant chemical probe designed to selectively inhibit the bromodomains of CBP and p300.[8][9] CBP and p300 are histone acetyltransferases (HATs) that act as transcriptional co-activators.[3][5] Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, tethering the HAT complex to specific chromatin regions to facilitate gene expression.

By competitively binding to the acetyl-lysine binding pocket within the CBP/p300 bromodomain, this compound disrupts this interaction. This prevents the recruitment of CBP/p300 to chromatin, leading to the downregulation of key oncogenic gene expression programs, most notably MYC, which is a critical driver in many AML subtypes.[6][7][10] Additionally, this compound has been shown to reduce the transcription of Foxp3, a key transcription factor for regulatory T cells (Tregs), suggesting a potential immunomodulatory role.[6][9]

References

- 1. What's the latest update on the ongoing clinical trials related to Acute Myeloid Leukemia? [synapse.patsnap.com]

- 2. championsoncology.com [championsoncology.com]

- 3. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

GNE-781 for Non-Oncology Research: A Technical Guide to its Application in Inflammatory and Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-781 is a highly potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. While extensively studied in oncology, the therapeutic potential of targeting the CBP/p300 axis extends to a range of non-neoplastic diseases, particularly those driven by aberrant inflammatory and immune responses. This technical guide provides an in-depth overview of the non-oncology research applications of this compound and other selective CBP/p300 bromodomain inhibitors, with a focus on their use in inflammatory and autoimmune disease models. We present key quantitative data, detailed experimental protocols for both in vitro and in vivo studies, and visualizations of the core signaling pathways involved.

Introduction to this compound and the Role of CBP/p300 in Inflammation

CREB-binding protein (CBP) and p300 are critical epigenetic regulators that function as histone acetyltransferases (HATs) and scaffold proteins for a multitude of transcription factors. Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key mechanism for the assembly of transcriptional machinery at specific gene loci.

In the context of inflammation, CBP/p300 are essential coactivators for pro-inflammatory transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). By facilitating the transcription of NF-κB target genes, CBP/p300 drive the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules that are central to the inflammatory cascade. Dysregulation of this process is a hallmark of many autoimmune and inflammatory disorders.

This compound is a potent and highly selective inhibitor of the CBP/p300 bromodomains.[1][2][3] Its high selectivity against other bromodomain-containing proteins, such as those in the BET (Bromodomain and Extra-Terminal domain) family, makes it a valuable tool for dissecting the specific roles of CBP/p300 in disease pathology.[3] By competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound disrupts the interaction between CBP/p300 and acetylated histones, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of pro-inflammatory genes.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound and other relevant CBP/p300 bromodomain inhibitors in non-oncology contexts.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference(s) |

| CBP | TR-FRET | 0.94 | [1][2][4] |

| p300 | TR-FRET | 1.2 | [3] |

| BRET | Cellular Assay | 6.2 | [1][2] |

| BRD4(1) | TR-FRET | 5100 | [1][2][4] |

Table 2: Cellular Activity of CBP/p300 Bromodomain Inhibitors in Inflammatory Models

| Cell Line | Stimulant | Inhibitor | Endpoint | Result | Reference(s) |

| THP-1 | TNF-α | CBP/EP300-BRD inhibitors | Cytokine mRNA expression (IL-1β, IL-8, MCP-1, TNF-α) | Significant reduction | [5] |

| THP-1 | TNF-α | CBP/EP300-BRD inhibitors | NF-κB reporter activity | Partial blockade | [6] |

| Human naïve CD4+ T cells | - | This compound | Differentiation to FOXP3+ Tregs | Concentration-dependent reduction | [3] |

| RAW264.7 & primary BMDM | LPS | A-485 (p300/CBP catalytic inhibitor) | Inflammatory cytokine expression (TNF-α, IL-1β, IL-6) | Concentration-dependent inhibition | [1][7] |

Table 3: In Vivo Anti-Inflammatory Effects of CBP/p300 Bromodomain Inhibitors

| Animal Model | Treatment | Key Findings | Reference(s) |

| TNF-α-induced acute inflammation in mice | CBP/EP300-BRD inhibitors | Significant reduction in IL-1β, MCP-1, IL-1α, and IL-6 in popliteal lymph nodes; Inhibition of immune cell recruitment to lymph nodes. | [5][7] |

| LPS/D-GalN-induced acute liver injury in mice | A-485 (p300/CBP catalytic inhibitor) | Alleviated histopathological abnormalities, lowered plasma aminotransferases, improved survival rate. | [1][7] |

Experimental Protocols

In Vitro Assays

3.1.1. NF-κB Luciferase Reporter Assay in THP-1 Cells

This protocol is designed to quantify the effect of this compound on TNF-α-induced NF-κB activation.

-

Cell Line: THP-1 cells stably expressing an NF-κB-driven luciferase reporter gene.[8][9][10]

-

Materials:

-

THP-1 NF-κB-luciferase reporter cell line

-

RPMI 1640 medium with 10% FBS, penicillin/streptomycin

-

Recombinant human TNF-α

-

This compound

-

96-well white opaque assay plates

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed THP-1 cells into a 96-well white opaque plate at a density of 25,000 cells per well in 40 µL of assay medium.[8]

-

Prepare serial dilutions of this compound in assay medium. Add 10 µL of the this compound dilutions to the cells and incubate for 1 hour at 37°C, 5% CO₂.

-

Prepare a 10x stock of TNF-α in assay medium. Add 10 µL of TNF-α to each well to achieve a final concentration of 10 ng/mL. For unstimulated controls, add 10 µL of assay medium.

-

Incubate the plate for 5-6 hours at 37°C, 5% CO₂.[8]

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate at room temperature for approximately 15-30 minutes and measure luminescence using a luminometer.[8]

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the luminescence of treated wells to the TNF-α stimulated control wells.

-

3.1.2. Cytokine mRNA Expression Analysis by RT-qPCR in THP-1 Cells

This protocol details the measurement of pro-inflammatory cytokine gene expression following treatment with this compound.

-

Materials:

-

Procedure:

-

Seed THP-1 cells in 6-well plates.

-

Pre-treat cells with desired concentrations of this compound for 1 hour.

-

Stimulate cells with 10 ng/mL TNF-α for 4-6 hours.[5]

-

Harvest cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using a standard protocol.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the TNF-α stimulated control.

-

3.1.3. In Vitro Differentiation of Regulatory T cells (Tregs)

This protocol outlines the assessment of this compound's effect on the differentiation of naïve CD4+ T cells into Tregs.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naïve CD4+ T cell isolation kit

-

RPMI 1640 medium with 10% FBS, penicillin/streptomycin, IL-2

-

Anti-CD3 and anti-CD28 antibodies

-

TGF-β1

-

This compound

-

Flow cytometry staining buffers

-

Fluorochrome-conjugated antibodies against CD4, CD25, and FoxP3

-

-

Procedure:

-

Isolate naïve CD4+ T cells from human PBMCs.

-

Culture the naïve CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of IL-2 and TGF-β1 to induce Treg differentiation.[12]

-

Add this compound at various concentrations to the culture medium at the initiation of the culture.

-

Culture the cells for 5-6 days.[12]

-

Harvest the cells and stain for cell surface markers (CD4, CD25) and the intracellular transcription factor FoxP3 using a FoxP3 staining buffer set.

-

Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry.

-

In Vivo Models

3.2.1. TNF-α-Induced Acute Inflammation Mouse Model

This model is used to evaluate the in vivo anti-inflammatory efficacy of CBP/p300 bromodomain inhibitors.

-

Animals: C57BL/6 mice.

-

Materials:

-

Procedure:

-

Anesthetize mice using isoflurane.

-

Inject 300 ng of recombinant mouse TNF-α subcutaneously into the footpad (10 µL) and intraperitoneally (100 µL).[5]

-

After 90 minutes, administer the CBP/p300 bromodomain inhibitor via the same routes (subcutaneous and intraperitoneal).[5][6]

-

At 5 hours post-TNF-α administration, euthanize the mice and collect the popliteal lymph nodes.[5]

-

Homogenize the lymph nodes for cytokine analysis (e.g., LEGENDplex assay) or process for flow cytometric analysis of immune cell populations.

-

3.2.2. Flow Cytometric Analysis of Immune Cells in Lymph Nodes

This protocol is for the characterization of immune cell populations in lymph nodes from the in vivo inflammation model.

-

Materials:

-

Collected lymph nodes

-

RPMI medium

-

Collagenase D and DNase I

-

70 µm cell strainers

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against various immune cell markers (e.g., CD45, CD3, B220, CD11b, Gr-1, F4/80).

-

-

Procedure:

-

Mechanically disrupt the lymph nodes and digest with collagenase D and DNase I to obtain a single-cell suspension.[2]

-

Filter the cell suspension through a 70 µm cell strainer.

-

Wash the cells with FACS buffer.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies targeting different immune cell populations.[2][4][13]

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to quantify various immune cell subsets, such as T cells, B cells, neutrophils, and dendritic cells.[4][13]

-

Signaling Pathways and Visualizations

The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and the experimental workflows.

NF-κB Signaling Pathway and Point of Intervention for this compound

Caption: this compound inhibits CBP/p300 bromodomain, blocking NF-κB mediated transcription.

Experimental Workflow for In Vivo TNF-α-Induced Inflammation Model

Caption: Workflow for the in vivo TNF-α-induced inflammation model and subsequent analysis.

Conclusion

This compound and other selective CBP/p300 bromodomain inhibitors are powerful research tools for investigating the role of these epigenetic regulators in non-oncology disease contexts. Their ability to modulate the NF-κB signaling pathway and subsequent cytokine production highlights their potential as therapeutic agents for a variety of inflammatory and autoimmune disorders. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the utility of this compound in their own studies and to further elucidate the complex roles of CBP/p300 in health and disease.

References

- 1. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and Analysis of Stromal Cell Populations from Mouse Lymph Nodes [bio-protocol.org]

- 3. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. p300/CBP inhibitor A-485 alleviates acute liver injury by regulating macrophage activation and polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. invivogen.com [invivogen.com]

- 10. ebiohippo.com [ebiohippo.com]

- 11. Selection and validation of reference genes for qPCR analysis of differentiation and maturation of THP‐1 cells into M1 macrophage‐like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

Methodological & Application

Application Notes and Protocols for GNE-781 Xenograft Model in SCID Beige Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for establishing and utilizing a MOLM-16 human acute myeloid leukemia (AML) xenograft model in Severe Combined Immunodeficient (SCID) beige mice to evaluate the in vivo efficacy of the selective CBP/p300 bromodomain inhibitor, GNE-781. Detailed methodologies for cell culture, tumor implantation, drug administration, and efficacy monitoring are presented. Additionally, quantitative data from a representative study are summarized, and the underlying signaling pathway of this compound is illustrated.

Introduction

This compound is a potent and selective inhibitor of the bromodomains of the homologous transcriptional co-activators CREB-binding protein (CBP) and p300.[1][2] These proteins are crucial regulators of gene expression, and their dysregulation is implicated in various cancers, including AML. This compound exerts its anti-tumor effects by modulating the transcription of key oncogenes such as MYC.[3][4] The use of xenograft models in immunocompromised mice, such as SCID beige mice which lack functional T and B cells and have reduced NK cell activity, is a critical step in the preclinical evaluation of novel therapeutic agents like this compound.[5]

Signaling Pathway of this compound

This compound targets the bromodomains of CBP and p300, which are "reader" domains that recognize acetylated lysine residues on histones and other proteins. By inhibiting these bromodomains, this compound disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of target gene expression, including the proto-oncogene MYC, a key driver of AML.

Experimental Protocols

Cell Culture

The human AML cell line, MOLM-16, should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Animal Husbandry

Female SCID beige mice, 6-8 weeks of age, are used for this model. Animals should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water. A 12-hour light/dark cycle should be maintained. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

MOLM-16 Xenograft Implantation

-

Cell Preparation: Harvest MOLM-16 cells during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in sterile, serum-free media or phosphate-buffered saline (PBS). Perform a cell count and assess viability using a trypan blue exclusion assay. Cell viability should be greater than 90%.

-

Injection Suspension: Resuspend the cells in a 1:1 mixture of serum-free media/PBS and Matrigel® Basement Membrane Matrix on ice to a final concentration of 1 x 10^7 cells per 200 µL.[6]

-

Subcutaneous Injection: Anesthetize the SCID beige mice. Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.

This compound Dosing and Administration

-

Vehicle Preparation: While the specific vehicle used in the original Genentech study is not publicly available, a common vehicle for oral gavage of hydrophobic compounds is a suspension in 0.5% methylcellulose (w/v) and 0.2% Tween 80 (v/v) in sterile water. The formulation should be prepared fresh daily.

-

Treatment Initiation: Monitor tumor growth using caliper measurements. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[7]

-

Administration: Administer this compound or vehicle control orally (p.o.) via gavage twice daily (BID) for 21 consecutive days.[8]

Monitoring and Efficacy Endpoints

-

Tumor Volume Measurement: Measure tumor length (L) and width (W) with digital calipers two to three times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2 .[6]

-

Body Weight: Record the body weight of each mouse at the time of tumor measurement to monitor for signs of toxicity.

-

Clinical Observations: Monitor the general health and behavior of the mice daily. Note any signs of distress or adverse effects. A preclinical safety study of this compound in rats and dogs indicated potential effects on thrombopoiesis, erythroid, granulocytic, and lymphoid cells, as well as gastrointestinal and reproductive tissues.

-

Efficacy Calculation: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group using the following formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100

Experimental Workflow

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in the MOLM-16 SCID beige mouse xenograft model after 21 days of twice-daily oral administration.[3][4][8]

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Treatment Duration (days) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | p.o. | BID | 21 | - |

| This compound | 3 | p.o. | BID | 21 | 73 |

| This compound | 10 | p.o. | BID | 21 | 71 |

| This compound | 30 | p.o. | BID | 21 | 89 |

Conclusion

The this compound MOLM-16 xenograft model in SCID beige mice is a robust and reproducible system for evaluating the preclinical efficacy of CBP/p300 bromodomain inhibitors. The detailed protocol provided herein offers a standardized approach for researchers in oncology and drug development to investigate the anti-tumor activity of this compound and similar compounds. Careful adherence to these methods will ensure the generation of high-quality, reliable data to support further clinical development.

References

- 1. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-781 for Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Analysis of CBP/p300 Bromodomain Inhibition

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and supporting information for the use of GNE-781, a potent and selective bromodomain inhibitor of the transcriptional coactivators CREB-binding protein (CBP) and p300, in Chromatin Immunoprecipitation-Sequencing (ChIP-seq) experiments.

Introduction

This compound is a small molecule inhibitor that selectively targets the bromodomains of CBP and p300, which are critical readers of acetylated lysine residues on histones and other proteins.[1][2][3][4][5] By inhibiting the CBP/p300 bromodomains, this compound disrupts the recruitment of these coactivators to chromatin, leading to alterations in gene expression. This makes this compound a valuable tool for studying the role of CBP/p300 in various biological processes and for investigating the therapeutic potential of CBP/p300 inhibition in diseases such as cancer.[1][3] ChIP-seq is a powerful technique to identify the genome-wide binding sites of DNA-associated proteins.[6][7] The combination of this compound treatment with ChIP-seq allows for the precise mapping of changes in histone modifications, such as H3K27ac, and the occupancy of transcription factors and coactivators across the genome following CBP/p300 bromodomain inhibition.

Mechanism of Action

This compound is an orally active and highly selective inhibitor of the bromodomains of CBP and p300.[2][4] It demonstrates high potency with IC50 values in the low nanomolar range.[2][8][9][10] The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues, a key post-translational modification on histone tails. CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in transcriptional activation by acetylating histones, leading to a more open chromatin structure. By binding to the bromodomain, this compound prevents CBP and p300 from recognizing and binding to acetylated histones, thereby inhibiting their coactivator function and downstream gene transcription. A key histone mark regulated by CBP/p300 is H3K27ac, which is often associated with active enhancers and promoters.[6] Inhibition of CBP/p300 with compounds like this compound is expected to lead to a global decrease in H3K27ac levels.[6]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound based on available literature.

| Parameter | Value | Assay | Reference |

| CBP IC50 | 0.94 nM | TR-FRET | [2][8][10] |

| p300 IC50 | 1.2 nM | - | [8] |

| BRET IC50 | 6.2 nM | - | [2][10] |

| BRD4(1) IC50 | 5100 nM | - | [2][10] |

| MYC Expression EC50 | 6.6 nM | MV4-11 cells | [8] |

| Cell Line | Treatment | Effect | Reference |

| MV4-11 | 0.002-12.7 µM this compound for 4h | Inhibition of MYC expression | [2] |

| MOLM-16 xenograft | 3-30 mg/kg this compound | Tumor growth inhibition | [1][8][10][11] |

| Human naïve CD4+ T cells | Concentration-dependent | Reduced differentiation into FOXP3+ Tregs | [8] |

Signaling Pathway

Caption: this compound inhibits CBP/p300 bromodomain recognition of acetylated histones.

Experimental Workflow for ChIP-seq with this compound

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential contribution of p300 and CBP to regulatory element acetylation in mESCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

GNE-781: A Potent and Selective Tool for Interrogating MYC Gene Regulation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-781 is a highly potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. By targeting these key epigenetic readers, this compound provides a powerful tool to investigate the role of CBP/p300 in gene regulation, particularly of oncogenes such as MYC. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in studying MYC gene regulation.

Introduction

The MYC proto-oncogene is a master transcriptional regulator that plays a pivotal role in cell proliferation, growth, and metabolism.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The transcriptional activity of MYC is intricately regulated by a host of co-activators, including the histone acetyltransferases CBP and p300. These proteins are recruited to the promoters of MYC target genes, where they acetylate histones, leading to a more open chromatin structure and facilitating transcription.[2][3]

This compound is a novel probe that selectively inhibits the bromodomain of CBP/p300, the domain responsible for recognizing acetylated lysine residues on histones and other proteins. This selective inhibition disrupts the epigenetic reader function of CBP/p300, thereby downregulating the expression of target genes, including MYC.[4][5] The high selectivity of this compound for CBP/p300 over other bromodomain-containing proteins, such as BRD4, makes it a superior tool for dissecting the specific functions of these two co-activators in MYC regulation.[6]

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| CBP | TR-FRET | 0.94 | [4][5] |

| p300 | TR-FRET | 1.2 | [7] |

| BRD4(1) | TR-FRET | 5100 | [4][5] |

| CBP | BRET | 6.2 | [4][5] |

| MYC Expression (MV4-11 cells) | - | EC50 = 6.6 | [7] |

Table 2: In Vivo Efficacy of this compound in MOLM-16 AML Xenograft Model

| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | MYC mRNA Suppression (at 2h) | Reference |

| 3 | 73 | Observed | [8][9] |

| 10 | 71 | 87% | [8][9] |

| 30 | 89 | 88% | [8][9] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound in inhibiting MYC-driven transcription.

Caption: Experimental workflow for evaluating this compound's effect on MYC.

Experimental Protocols

In Vitro Inhibition of CBP Bromodomain (TR-FRET Assay)